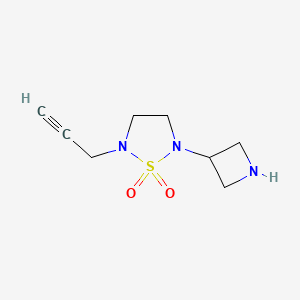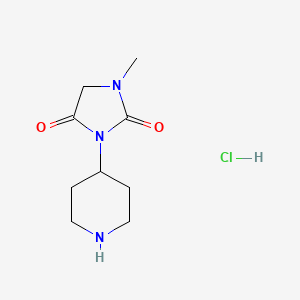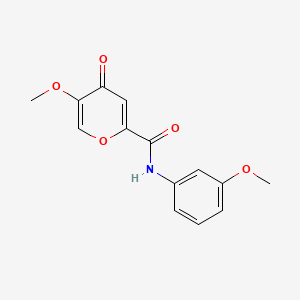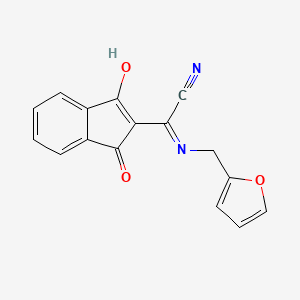
2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile is a complex organic compound that features both indene and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of an indene derivative with a furan derivative under specific conditions to form the desired product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological systems.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other indene or furan derivatives with comparable structures. Examples could be:
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((thiophen-2-ylmethyl)amino)acetonitrile
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((pyrrole-2-ylmethyl)amino)acetonitrile
Uniqueness
The uniqueness of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile lies in its specific combination of indene and furan moieties, which might confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H10N2O3 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C16H10N2O3/c17-8-13(18-9-10-4-3-7-21-10)14-15(19)11-5-1-2-6-12(11)16(14)20/h1-7,19H,9H2 |
Clave InChI |
WZNHCCCWVGKSEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC3=CC=CO3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
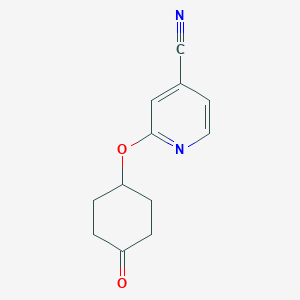
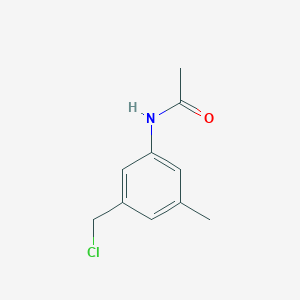
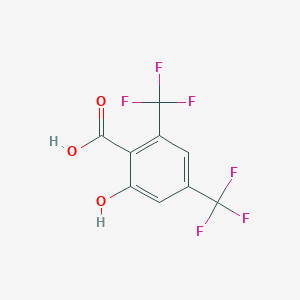
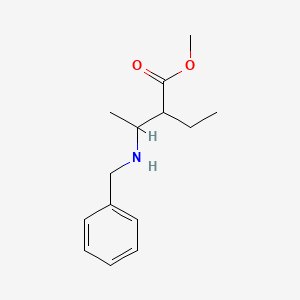
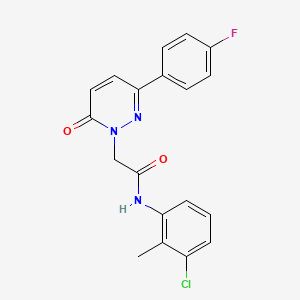
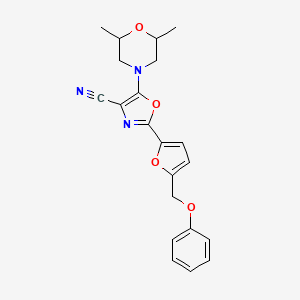
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
